Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate
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Overview
Description
Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate typically involves the reaction of quinazoline derivatives with benzoic acid derivatives. One common method involves the use of transition metal-catalyzed processes, such as palladium-catalyzed coupling reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The compound can also interfere with bacterial cell wall synthesis, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A basic scaffold with various biological activities.
Quinazolinone: Known for its analgesic and anti-inflammatory properties.
4-Quinazolinone: Exhibits antimicrobial and anticancer activities.
Uniqueness
Methyl 4-[(quinazolin-4-ylsulfanyl)methyl]benzoate is unique due to its specific structural features that allow it to interact with multiple molecular targets. This versatility makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C17H14N2O2S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 4-(quinazolin-4-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C17H14N2O2S/c1-21-17(20)13-8-6-12(7-9-13)10-22-16-14-4-2-3-5-15(14)18-11-19-16/h2-9,11H,10H2,1H3 |
InChI Key |
AJESGJIWNHDOMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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